3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
説明
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-16-12-22-26-14-17(15-28(22)27-16)4-3-11-25-23(29)18-5-2-6-21(13-18)30-20-9-7-19(24)8-10-20/h2,5-10,12-15H,3-4,11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLFGRGNVJFITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that is involved in cell communication and signal transduction. It plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and extracellular matrix remodeling.
Mode of Action
The compound acts as a selective and potent inhibitor of DDR1. It binds to DDR1, inhibiting its enzymatic activity. This results in the suppression of the downstream signaling pathways that are activated by DDR1, thereby affecting the cellular processes that DDR1 regulates.
Biochemical Pathways
The inhibition of DDR1 by the compound affects several biochemical pathways. These include pathways involved in cell proliferation, differentiation, migration, and extracellular matrix remodeling. By inhibiting DDR1, the compound can disrupt these pathways, leading to changes in cell behavior.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has good PK profiles, with oral bioavailabilities of 67.4% and 56.2%. This indicates that the compound is well-absorbed and can reach effective concentrations in the body when administered orally.
Result of Action
The compound’s action results in the potent inhibition of the proliferation of cancer cells expressing high levels of DDR1. It also strongly suppresses cancer cell invasion, adhesion, and tumorigenicity. These effects could potentially be exploited for the development of new anticancer therapies.
生物活性
3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer research and pharmacology. This article reviews the synthesis, biological mechanisms, and activity profiles of this compound based on diverse and authoritative sources.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Benzamide linked to a 4-fluorophenoxy group.
- Substituents : A 2-methylpyrazolo[1,5-a]pyrimidine moiety that enhances its biological activity.
The molecular formula is , and it has a molecular weight of approximately 348.4 g/mol.
Target Proteins
Research indicates that this compound may interact with key proteins involved in cell cycle regulation and apoptosis:
- Cyclin-Dependent Kinases (CDKs) : Specifically, it has been noted for its inhibitory effects on CDK2, which is crucial for cell cycle progression. Inhibition of CDK2 leads to G1/S phase arrest in cancer cells, promoting apoptosis.
- Histone Deacetylases (HDACs) : Similar compounds have shown activity against HDACs, suggesting that this compound may also influence gene expression by modulating histone acetylation .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 cells. This indicates potent cytotoxicity compared to standard treatments like sorafenib.
- Mechanism of Action : The compound induces apoptosis through the activation of caspases and promotes cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells, indicative of apoptosis .
In Vivo Studies
Preliminary in vivo studies using xenograft models have shown promising results:
- Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48% compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have highlighted the efficacy of similar compounds within the same structural class:
- Study on HDAC Inhibition : A related benzamide derivative was shown to selectively inhibit HDAC3 with an IC50 value of 95.48 nM, leading to increased apoptosis in solid tumors .
- Combination Therapy : In combination with other chemotherapeutics like taxol and camptothecin, the compound enhanced anticancer activity, suggesting synergistic effects that could improve treatment outcomes in resistant cancer types .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
Notes:
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., target compound) are associated with kinase modulation and metabolic stability , while triazolo[1,5-a]pyrimidine analogues (e.g., Compound 3) show antikinetoplastid activity .
- Substituent Effects: Fluorinated groups: The 4-fluorophenoxy group in the target compound may improve lipophilicity and target binding compared to dimethylamino or sulfonamide substituents .
- Linker Flexibility : Propyl chains (common in all compounds) balance rigidity and flexibility for optimal target engagement .
Q & A
Basic Research Questions
What are the common synthetic routes for 3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A critical step is the formation of the pyrazolo[1,5-a]pyrimidine core, often achieved via cyclocondensation of α-chloroacetamides with substituted pyrimidinones under reflux in aprotic solvents like acetonitrile . The fluorophenoxy benzamide moiety is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluorophenol in the presence of a base (e.g., K₂CO₃) and a polar solvent (DMF or DMSO) at 80–100°C . Yield optimization hinges on:
- Temperature control : Excessive heat during cyclocondensation can lead to byproducts like dehalogenated intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves regioisomeric impurities .
Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Resolves substituent positions on the pyrazolopyrimidine ring. For example, the 2-methyl group on the pyrazole ring shows a singlet at δ 2.4–2.6 ppm, while the fluorophenoxy protons exhibit splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650 cm⁻¹) and aryl ether linkages (C-O-C stretch at ~1240 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 435.18) and fragmentation patterns consistent with the propyl linker cleavage .
Advanced Research Questions
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. To address this:
- Standardize Assay Conditions : Use uniform cell lines (e.g., HEK293 for kinase inhibition studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to identify outliers. For example, discrepancies in antiproliferative activity (IC₅₀ = 2–10 µM) may reflect differences in ATP concentrations in kinase assays .
- Off-Target Profiling : Employ proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to confirm target specificity .
What strategies optimize the compound’s solubility and stability in various solvents for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to enhance aqueous solubility, which is typically low (logP = 3.8) due to the trifluoromethyl and aromatic groups .
- pH Adjustment : Stability in plasma improves at pH 7.4, but the compound degrades rapidly under acidic conditions (t₁/₂ < 2 hrs at pH 3.0). Buffered saline (PBS) with 0.1% BSA prevents aggregation .
- Lyophilization : Freeze-drying with trehalose (1:5 w/w ratio) maintains integrity for ≥6 months at −80°C .
What experimental designs are appropriate for assessing its environmental fate and degradation products?
Methodological Answer:
- Microcosm Studies : Incubate the compound in soil/water systems under controlled light, pH, and microbial activity. Monitor degradation via LC-MS/MS, identifying major metabolites like hydroxylated pyrazolopyrimidines (e.g., m/z 451.19) .
- QSAR Modeling : Predict bioaccumulation potential using logD (3.2) and molecular topology indices. The fluorophenoxy group increases persistence in lipid-rich tissues .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀) and sublethal effects (e.g., inhibited motility at 10 µg/L) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
